molecular formula C11H12N2O2 B169407 ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 172648-34-9

ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B169407
M. Wt: 204.22 g/mol
InChI Key: VOCKAUPXLITUMG-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as EMP2C, is a heterocyclic compound that has gained attention in the scientific community due to its potential use in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in cell growth and proliferation, such as DNA topoisomerases and histone deacetylases.

Biochemical And Physiological Effects

Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. In addition, ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been found to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is the development of more efficient synthesis methods to improve its accessibility and reduce its cost. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into its biological activities and potential therapeutic applications.

Scientific Research Applications

Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antitumor, and anti-inflammatory activities. In addition, ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

ethyl 1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-8-5-4-6-12-10(8)13(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCKAUPXLITUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632692
Record name Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS RN

172648-34-9
Record name Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 994 mg of ethyl 3-t-butyldimethyl-silyloxy-3-(2-chloropyridin-3-yl)-2-methylaminopropionate (prepared as described in Preparation 79) and 393 mg of 1,5-diazabicyclo[4.3.0]non-5-ene in 5 ml of dimethylformamide was stirred at 150° C. for 5 hours. At the end of this time, the reaction mixture was poured into a saturated aqueous solution of amnmonium chloride, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of hexane and ethyl acetate in ratios ranging from 9:1 to 5:1 by volume as the eluent, to give 150 mg of the title compound having Rf=0.40 (on silica gel thin layer chromatography using a 3:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
Name
ethyl 3-t-butyldimethyl-silyloxy-3-(2-chloropyridin-3-yl)-2-methylaminopropionate
Quantity
994 mg
Type
reactant
Reaction Step One
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 994 mg of ethyl 3-t-butyldimethylsilyloxy-3-(2-chloropyridin-3-yl)-2-methylaminopropionate (prepared as described in Preparation 79) and 393 mg of 1,5-diazabicyclo[4.3.0]non-5-ene in 5 ml of dimethylformamide was stirred at 150° C. for 5 hours. At the end of this time, the reaction mixture was poured into a saturated aqueous solution of ammonium chloride, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of hexane and ethyl acetate in ratios ranging from 9:1 to 5:1 by volume as the eluent, to give 150 mg of the title compound having Rf=0.40 (on silica gel thin layer chromatography using a 3:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
Name
ethyl 3-t-butyldimethylsilyloxy-3-(2-chloropyridin-3-yl)-2-methylaminopropionate
Quantity
994 mg
Type
reactant
Reaction Step One
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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